molecular formula C15H16N2O B14127250 N-(2-Aminophenyl)-2-phenylpropionamide

N-(2-Aminophenyl)-2-phenylpropionamide

Cat. No.: B14127250
M. Wt: 240.30 g/mol
InChI Key: TYIFGBKVFKCIPI-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-2-phenylpropionamide is an organic compound that belongs to the class of amides It is characterized by the presence of an amide functional group (-CONH-) attached to a phenylpropionamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-2-phenylpropionamide typically involves the reaction of 2-aminophenylamine with 2-phenylpropionic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-2-phenylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(2-Aminophenyl)-2-phenylpropionamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-2-phenylpropionamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzamide
  • 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
  • N-(2-Aminophenyl)isoindole derivatives

Uniqueness

N-(2-Aminophenyl)-2-phenylpropionamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N-(2-aminophenyl)-2-phenylpropanamide

InChI

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,16H2,1H3,(H,17,18)

InChI Key

TYIFGBKVFKCIPI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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